molecular formula C12H15FN2O4 B13914473 Methyl 5-((tert-butoxycarbonyl)amino)-3-fluoropicolinate

Methyl 5-((tert-butoxycarbonyl)amino)-3-fluoropicolinate

Cat. No.: B13914473
M. Wt: 270.26 g/mol
InChI Key: VRQJRQPVFNDHQX-UHFFFAOYSA-N
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Description

Methyl 5-[(tert-butoxycarbonyl)amino]-3-fluoropyridine-2-carboxylate is a chemical compound that belongs to the class of pyridine derivatives. This compound is characterized by the presence of a fluorine atom at the 3-position of the pyridine ring and a tert-butoxycarbonyl (Boc) protected amino group at the 5-position. The Boc group is commonly used in organic synthesis to protect amines from unwanted reactions during chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 5-[(tert-butoxycarbonyl)amino]-3-fluoropyridine-2-carboxylate typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve the use of flow microreactor systems, which offer efficient and scalable synthesis. These systems allow for precise control of reaction conditions and can be used to introduce the tert-butoxycarbonyl group into a variety of organic compounds .

Chemical Reactions Analysis

Types of Reactions

Methyl 5-[(tert-butoxycarbonyl)amino]-3-fluoropyridine-2-carboxylate can undergo several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Methyl 5-[(tert-butoxycarbonyl)amino]-3-fluoropyridine-2-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of methyl 5-[(tert-butoxycarbonyl)amino]-3-fluoropyridine-2-carboxylate involves its interaction with specific molecular targets. The Boc group protects the amino functionality during chemical reactions, allowing for selective modifications. Upon deprotection, the free amine can interact with biological targets, potentially inhibiting enzymes or binding to receptors .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 5-[(tert-butoxycarbonyl)amino]-3-fluoropyridine-2-carboxylate is unique due to the presence of the fluorine atom on the pyridine ring, which can significantly alter its chemical reactivity and biological activity compared to other Boc-protected compounds.

Properties

Molecular Formula

C12H15FN2O4

Molecular Weight

270.26 g/mol

IUPAC Name

methyl 3-fluoro-5-[(2-methylpropan-2-yl)oxycarbonylamino]pyridine-2-carboxylate

InChI

InChI=1S/C12H15FN2O4/c1-12(2,3)19-11(17)15-7-5-8(13)9(14-6-7)10(16)18-4/h5-6H,1-4H3,(H,15,17)

InChI Key

VRQJRQPVFNDHQX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=C(N=C1)C(=O)OC)F

Origin of Product

United States

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